molecular formula C12H12N2O3 B598519 A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester CAS No. 152831-79-3

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester

Cat. No.: B598519
CAS No.: 152831-79-3
M. Wt: 232.239
InChI Key: WWHQVTZPXRVNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold was first synthesized in 1925 by Tschitschibabin through the reaction of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions. Early methods relied on condensation reactions between α-haloketones and 2-aminopyridines, but yields were modest due to harsh reaction conditions. Over subsequent decades, advancements in catalysis and reaction design transformed synthetic strategies. For example, microwave-assisted protocols enabled rapid cyclization of 2-aminopyridines with bromomalonaldehyde, achieving >80% yields in ethanol–water media. The development of transition metal-catalyzed C–H functionalization in the 2010s further expanded structural diversity, allowing regioselective substitutions at the 2-, 3-, and 6-positions.

Table 1: Key Milestones in Imidazo[1,2-a]pyridine Synthesis

Year Method Catalyst/Conditions Yield Range Reference
1925 Condensation with bromoacetaldehyde None (sealed tube, 150–200°C) 40–50%
2007 Microwave-assisted cyclization Ethanol–water, 100°C 75–85%
2015 Copper-catalyzed three-component coupling CuI, DMF, 80°C 70–90%
2023 Zinc-catalyzed Ortoleva-King reaction Nano-ZnO, I₂, solvent-free 65–89%

Significance of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester in Chemical Research

This compound (CAS 152831-79-3) serves as a critical intermediate in pharmaceutical synthesis due to its α-ketoester functionality, which enables diverse derivatization. Its ethyl ester group enhances solubility in organic solvents, facilitating participation in nucleophilic acyl substitutions and Knoevenagel condensations. Notably, this compound has been utilized in the synthesis of Zolimidine, a gastroprotective agent, via a one-pot protocol involving potassium carbonate-mediated cyclization. The α-oxo group also acts as a directing moiety in transition metal-catalyzed cross-couplings, enabling the construction of polycyclic architectures for drug discovery.

Current State of Research on Imidazo[1,2-a]pyridine Scaffold

Recent studies focus on eco-friendly synthesis and biological applications:

  • Green Chemistry : Solvent-free zinc/I₂-catalyzed methods achieve 89% yield for this compound, minimizing waste. Neutral alumina-catalyzed condensations at room temperature further reduce energy consumption.
  • Biological Activity : Derivatives exhibit anticancer properties through PI3K/mTOR and tubulin polymerization inhibition. For example, compound I-11 shows nanomolar activity against KRAS G12C-mutated lung cancer cells.
  • Material Science : The scaffold’s electron-deficient nature enables use in organic light-emitting diodes (OLEDs), though applications of the ethyl ester variant remain underexplored.

Table 2: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Target Mechanism IC₅₀/EC₅₀ Reference
PI3K/mTOR Dual kinase inhibition 12–85 nM
Tubulin polymerization Microtubule destabilization 0.8–2.3 μM
Aldehyde dehydrogenase Enzyme inhibition 50–120 nM
KRAS G12C Covalent binding to mutant protein 180 nM

Ongoing research aims to optimize the scaffold’s pharmacokinetic properties. For instance, introducing polar groups at the 3-position improves aqueous solubility without compromising bioactivity. Computational studies using molecular docking have identified key interactions between the α-oxoester moiety and ATP-binding pockets in kinases, guiding rational drug design.

Properties

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHQVTZPXRVNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[1,2-a]pyridine scaffold allows for strong interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituent Position & Group Molecular Weight (g/mol) Key Functional Features
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester 603301-58-2 C₁₁H₁₀N₂O₃ Position 3: oxo-propanoic acid ethyl ester 218.209 Oxo group enhances polarity and H-bonding
Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate 101820-69-3 C₁₁H₁₂N₂O₂ Position 3: acetoxy group (CH₂COOEt) 204.225 Lacks oxo group; lower polarity
Ethyl 8-bromoimidazo[1,2-a]pyridine-3-acetate 1363380-65-7 C₁₁H₁₁BrN₂O₂ Position 8: bromine; Position 3: acetoxy 283.12 Bromine increases steric bulk and lipophilicity
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not specified C₁₁H₁₂N₂O₂ Position 5: methyl; Position 2: carboxylate 204.23 (calculated) Methyl group alters electronic distribution
Key Observations:
  • Oxo Group Impact: The oxo group in the target compound increases polarity (PSA: 43.6 Ų) compared to the non-oxo analog (PSA: ~35 Ų for ethyl acetate derivatives), influencing solubility and receptor-binding interactions .
  • Halogenation : Bromination at position 8 () introduces steric and electronic effects, which may enhance binding to hydrophobic enzyme pockets .
Target Compound :
  • Applications : The oxo group may enhance interactions with prolyl hydroxylases (e.g., HIF-1α inhibitors) or FXa enzymes, as seen in related imidazo[1,2-a]pyridines .
Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate (CAS 101820-69-3) :
  • Role : Lacks the oxo group, reducing hydrogen-bonding capacity. This may limit its utility in enzyme inhibition but improve metabolic stability in vivo .
Brominated Derivative (CAS 1363380-65-7) :

Physicochemical Properties

Property Target Compound Ethyl 3-ylacetate (CAS 101820-69-3) Brominated Derivative (CAS 1363380-65-7)
Molecular Weight 218.209 g/mol 204.225 g/mol 283.12 g/mol
Polar Surface Area 43.6 Ų ~35 Ų (estimated) ~40 Ų (estimated)
pKa ~3.32 (predicted for oxo) ~4.5 (acetate group) ~3.32 (bromine effect)
Solubility Moderate in polar solvents Higher in non-polar solvents Low due to bromine

Biological Activity

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS No. 152831-79-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 152831-79-3

Structure

The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of the oxo group and ethyl ester contributes to its pharmacological properties.

Pharmacological Effects

Research indicates that A-Oxo-imidazo[1,2-A]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including caspase activation and modulation of the Bcl-2 family proteins .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against several pathogens. Its mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects : A-Oxo-imidazo[1,2-A]pyridine derivatives have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings include:

  • Substituent Variations : Modifications on the imidazo ring or the propanoic acid moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups generally increases potency against certain cancer cell lines .
  • Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic characteristics affects bioavailability and interaction with target proteins. Compounds with optimal LogP values tend to exhibit better pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of A-Oxo-imidazo[1,2-A]pyridine derivatives against human breast cancer cells (MCF-7). The derivatives were found to significantly inhibit cell proliferation and induce apoptosis through the mitochondrial pathway. The most active compound exhibited an IC50 value of 0.5 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, A-Oxo-imidazo[1,2-A]pyridine derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .

Q & A

Q. What are the key spectroscopic and crystallographic methods for structural identification of A-oxo-imidazo[1,2-a]pyridine-3-propanoic acid ethyl ester?

Answer:

  • X-ray crystallography is critical for resolving the planar six-membered pyridine ring and five-membered imidazole ring in related imidazo[1,2-a]pyridine derivatives. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (a structural analogue) shows a dihedral angle of 1.4° between the fused rings, with intermolecular C–H⋯O/N hydrogen bonds stabilizing the crystal lattice .
  • FT-IR and NMR (¹H/¹³C) are used to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and regiochemistry. For synthesis intermediates, coupling constants in ¹H NMR can distinguish E/Z isomers of α,β-unsaturated esters .

Q. What are common synthetic routes for preparing imidazo[1,2-a]pyridine esters?

Answer:

  • Cyclocondensation : Refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol yields imidazo[1,2-a]pyridine esters. This method achieves ~52.6% yield after neutralization with KHCO₃ and recrystallization .
  • One-pot multicomponent reactions : Meldrum’s acid, aryl aldehydes, and piperidine in water enable efficient assembly of fused imidazo[1,2-a]pyridine scaffolds at room temperature (1–2 h reaction time) .

Q. How are computational methods applied to predict reactivity or stability of imidazo[1,2-a]pyridine derivatives?

Answer:

  • DFT calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, C-3 acylation in Friedel-Crafts reactions is guided by electron density maps .
  • Molecular docking evaluates interactions with biological targets (e.g., HIF-1α or FXa inhibitors), correlating substituent effects with binding affinities .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized for regioselective functionalization at the C-3 position?

Answer:

  • Catalyst screening : Lewis acids (e.g., FeCl₃ or AlCl₃) in dichloromethane at 0–25°C enhance electrophilic substitution. Excess acyl chloride (1.5–2 eq.) drives completion .
  • Substituent effects : Electron-donating groups (e.g., methyl) on the pyridine ring increase C-3 reactivity. For example, 6-methyl derivatives show >80% acylation yield under optimized conditions .

Q. What strategies address low yields in one-pot syntheses of imidazo[1,2-a]pyridine esters?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ethanol/water mixtures (3:1) balance reactivity and byproduct suppression .
  • Catalyst tuning : Piperidine (0.3 eq.) accelerates imine formation in aqueous media, reducing reaction time to 1–2 h compared to traditional reflux methods (6 h) .

Q. How are impurities and degradation products analyzed in imidazo[1,2-a]pyridine derivatives?

Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. For example, ethyl ester hydrolysis to carboxylic acids is monitored at 254 nm .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile groups (e.g., ester hydrolysis) for formulation optimization .

Q. What mechanistic insights explain contradictory reactivity in α-oxo ester derivatives?

Answer:

  • Tautomerism : The α-oxo group equilibrates between keto and enol forms, affecting nucleophilic attack sites. Deuterium exchange experiments (¹H NMR) quantify enol content .
  • Steric effects : Bulky substituents (e.g., tert-butyl) at C-2 hinder acylation at C-3, favoring alternative reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.